Isoflupredone

Catalog No.
S575980
CAS No.
338-95-4
M.F
C21H27FO5
M. Wt
378.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoflupredone

CAS Number

338-95-4

Product Name

Isoflupredone

IUPAC Name

(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C21H27FO5

Molecular Weight

378.4 g/mol

InChI

InChI=1S/C21H27FO5/c1-18-7-5-13(24)9-12(18)3-4-15-14-6-8-20(27,17(26)11-23)19(14,2)10-16(25)21(15,18)22/h5,7,9,14-16,23,25,27H,3-4,6,8,10-11H2,1-2H3/t14-,15-,16-,18-,19-,20-,21-/m0/s1

InChI Key

WAIJIHDWAKJCBX-BULBTXNYSA-N

SMILES

CC12CC(C3(C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC43C)F)O

Synonyms

(11β)-9-Fluoro-11,17,21-trihydroxy-pregna-1,4-diene-3,20-dione; 9-Fluoro-11β,17,21-trihydroxy-pregna-1,4-diene-3,20-dione; 9-Fluoroprednisolone; 9α-Fluoro-1-cortisol; Δ-Fluorocortisone; NSC 12174;

Canonical SMILES

CC12CC(C3(C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC43C)F)O

Isomeric SMILES

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)CCC4=CC(=O)C=C[C@@]43C)F)O

Treatment of Inflammatory Conditions in Animals

Isoflupredone exhibits potent anti-inflammatory and immunosuppressive properties, making it valuable in treating various inflammatory conditions in animals. Research studies have investigated its efficacy in:

  • Horses:
    • Heaves (Recurrent Airway Obstruction): Studies comparing isoflupredone with dexamethasone, another corticosteroid, demonstrated its effectiveness in managing heaves symptoms in horses. Both drugs significantly improved lung function, but isoflupredone was associated with decreased serum potassium levels, requiring further investigation [].
    • Synovitis (Joint Inflammation): Research has shown isoflupredone's effectiveness in reducing joint inflammation and pain in horses with lipopolysaccharide-induced synovitis. The study observed significant improvements in joint circumference and pain-free joint flexion compared to the control group [].
  • Cattle:
    • Mannheimia haemolytica Bronchopneumonia: This acute respiratory disease in cattle can cause significant weight loss and reduced feed intake. Studies indicate that combining isoflupredone with oxytetracycline, an antibiotic, effectively alleviates clinical signs and improves weight gain compared to no treatment or treatment with oxytetracycline alone [].

Note

It's crucial to remember that isoflupredone, like other corticosteroids, can have various side effects, and its use in animals should be guided by a qualified veterinarian.

Investigation of Isoflupredone's Pharmacokinetics and Pharmacodynamics

Understanding how drugs are absorbed, distributed, metabolized, and excreted in the body (pharmacokinetics) and their mechanisms of action (pharmacodynamics) is vital for optimal veterinary care. Research has explored these aspects of isoflupredone to inform its safe and effective use:

  • Disposition and Elimination: Studies have investigated the absorption, distribution, and elimination of isoflupredone following different administration routes, such as intra-articular injection in horses. This research helps determine appropriate dosing regimens and potential drug interactions [].
  • Effects on Energy Metabolism: Research has explored the impact of isoflupredone on energy metabolism in dairy cows during early lactation. While these studies provide valuable insights, further investigation is needed to understand the full picture of its effects.

Isoflupredone, also known as 9α-fluoroprednisolone or deltafludrocortisone, is a synthetic glucocorticoid corticosteroid primarily used in veterinary medicine. Its chemical formula is C23H29FO6, and it has a molecular weight of approximately 420.4712 g/mol . Isoflupredone exerts its therapeutic effects by binding to glucocorticoid and mineralocorticoid receptors, making it effective in treating conditions such as ketosis, musculoskeletal disorders, hypersensitivity reactions, and inflammatory diseases in animals .

Typical of corticosteroids, including:

  • Hydrolysis: Isoflupredone can be hydrolyzed to yield its active form, isoflupredone acetate.
  • Reduction: The compound can be reduced at specific sites to modify its biological activity.
  • Acetylation: The addition of acetyl groups enhances its solubility and stability.

These reactions are crucial for both its pharmacological efficacy and metabolic processing in the body.

Isoflupredone exhibits significant biological activity characterized by:

  • Anti-inflammatory effects: It reduces inflammation by inhibiting the release of pro-inflammatory cytokines.
  • Immunosuppressive properties: Isoflupredone can suppress immune responses, making it useful in conditions requiring reduced immune activity.
  • Mineralocorticoid activity: This leads to sodium retention and potassium excretion, which can cause hypokalemia in some cases .

In studies involving dairy cows with mastitis, isoflupredone acetate was shown to influence heart rate but did not significantly affect other clinical parameters compared to untreated controls .

Isoflupredone can be synthesized through several methods:

  • Starting Materials: The synthesis typically begins with steroid precursors that undergo various functional group modifications.
  • Chemical Modifications: Key steps include fluorination at the 9α position and acetylation at the 21 position to enhance its glucocorticoid activity.
  • Purification: The final product is purified through crystallization or chromatography techniques to ensure high purity for veterinary use.

The detailed synthetic pathway may vary depending on the specific laboratory protocols employed.

Isoflupredone is primarily used in veterinary medicine for:

  • Treatment of Ketosis: A metabolic disorder commonly affecting dairy cattle.
  • Management of Inflammatory Conditions: Including musculoskeletal disorders and allergic reactions.
  • Control of Severe Infections: It is used in cases of overwhelming infections with severe toxicity .

Its use is primarily seen in cows, pigs, and horses.

Isoflupredone has been studied for its interactions with various drugs and biological systems:

  • Drug Interactions: It may interact with other corticosteroids or medications affecting electrolyte balance, leading to an increased risk of hypokalemia.
  • Physiological Effects: Studies have shown that isoflupredone can alter heart rate and other vital signs in treated animals compared to controls .

Understanding these interactions is crucial for optimizing treatment regimens in veterinary practice.

Isoflupredone shares similarities with several other corticosteroids. Here are some notable compounds for comparison:

Compound NameChemical FormulaUnique Features
PrednisoloneC21H28O5Less potent glucocorticoid activity compared to isoflupredone.
DexamethasoneC22H29FO5Higher anti-inflammatory potency; used widely in humans.
HydrocortisoneC21H30O5Naturally occurring corticosteroid; lower potency than synthetic variants.
BetamethasoneC22H29FO5Stronger anti-inflammatory effects; often used in dermatology.

Uniqueness of Isoflupredone

Isoflupredone's unique 9α-fluoro modification enhances its glucocorticoid activity while maintaining significant mineralocorticoid effects. This dual action makes it particularly effective for specific veterinary applications where both anti-inflammatory and electrolyte-modulating effects are desired .

XLogP3

1.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

378.18425212 g/mol

Monoisotopic Mass

378.18425212 g/mol

Heavy Atom Count

27

UNII

HYS0B45Z2S

Other CAS

338-95-4

Wikipedia

Isoflupredone
LLZO

Dates

Modify: 2023-08-15
Mohammedsadegh M: Effect of isoflupredone acetate on pregnancy in cattle. Vet Rec. 1994 Apr 23;134(17):453. [PMID:8048222]
Wagner SA, Apley MD: Pharmacodynamics of isoflupredone acetate in an endotoxin-induced mastitis model. J Dairy Sci. 2003 Mar;86(3):792-8. [PMID:12703615]
Hewson J, Viel L, Caswell JL, Shewen PE, Buchanan-Smith JG: Impact of isoflupredone acetate treatment on clinical signs and weight gain in weanling heifers with experimentally induced Mannheimia haemolytica bronchopneumonia. Am J Vet Res. 2011 Dec;72(12):1613-21. doi: 10.2460/ajvr.72.12.1613. [PMID:22126689]
Lillich JD, Bertone AL, Schmall LM, Ruggles AJ, Sams RA: Plasma, urine, and synovial fluid disposition of methylprednisolone acetate and isoflupredone acetate after intra-articular administration in horses. Am J Vet Res. 1996 Feb;57(2):187-92. [PMID:8633806]
Coffer NJ, Frank N, Elliott SB, Young CD, van Amstel SR: Effects of dexamethasone and isoflupredone acetate on plasma potassium concentrations and other biochemical measurements in dairy cows in early lactation. Am J Vet Res. 2006 Jul;67(7):1244-51. [PMID:16817750]
Picandet V, Leguillette R, Lavoie JP: Comparison of efficacy and tolerability of isoflupredone and dexamethasone in the treatment of horses affected with recurrent airway obstruction ('heaves'). Equine Vet J. 2003 Jun;35(4):419-24. [PMID:12880012]
Seifi HA, LeBlanc SJ, Vernooy E, Leslie KE, Duffield TF: Effect of isoflupredone acetate with or without insulin on energy metabolism, reproduction, milk production, and health in dairy cows in early lactation. J Dairy Sci. 2007 Sep;90(9):4181-91. [PMID:17699036]
Bate LA, Ireland W, Connell BJ, Grimmelt B: Development of the small intestine of piglets in response to prenatal elevation of glucocorticoids. Histol Histopathol. 1991 Apr;6(2):207-16. [PMID:1666317]
Sattler N, Fecteau G, Girard C, Couture Y: Description of 14 cases of bovine hypokalaemia syndrome. Vet Rec. 1998 Oct 31;143(18):503-7. [PMID:9836402]
Shaw MC, Vanderwielen AJ: Liquid chromatographic assay for diflorasone diacetate in cream and ointment formulations. J Pharm Sci. 1984 Nov;73(11):1606-8. [PMID:6520764]

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